2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide
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Overview
Description
2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide typically involves the reaction of tert-butylamine with benzoic acid derivatives. One common method is the condensation of tert-butylamine with benzoic acid or its derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) . Another method involves the reaction of tert-butyl bromide with amides in the presence of heavy metal catalysts or alkali .
Industrial Production Methods
Industrial production of this compound may involve the Ritter reaction, where tert-butanol, tert-butyl bromide, or tert-butyl acetate reacts with nitriles to produce N-tert-butyl amides . This method is advantageous due to its high yield and efficiency under solvent-free conditions at room temperature.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act on beta-adrenergic receptors, mediating the activation of adenylate cyclase through G proteins . This interaction can lead to various physiological effects, including modulation of heart rate and smooth muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide is unique due to its tert-butylamino group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[2-(tert-butylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)15-11(16)8-18-10-7-5-4-6-9(10)12(14)17/h4-7H,8H2,1-3H3,(H2,14,17)(H,15,16) |
InChI Key |
CEMKOYOEKMSHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
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